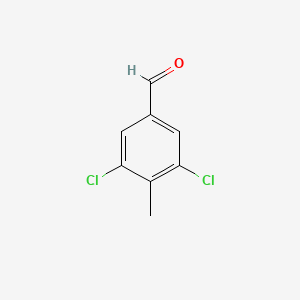

3,5-Dichloro-4-methylbenzaldehyde

Description

Properties

IUPAC Name |

3,5-dichloro-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBMICVOUHLMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 4-Methylbenzaldehyde

One of the most common synthetic approaches to this compound involves the selective chlorination of 4-methylbenzaldehyde or related derivatives. This method exploits the electrophilic aromatic substitution reaction, where chlorine atoms are introduced at the 3 and 5 positions relative to the aldehyde group.

- Reaction Overview : Chlorination of 4-methylbenzaldehyde under controlled conditions to yield this compound.

- Key Parameters : Temperature control, choice of chlorinating agent (e.g., Cl2, N-chlorosuccinimide), solvent type, and reaction time.

- Applications : This method is favored for its straightforwardness and relatively high selectivity toward the desired dichlorinated product.

- Notes : Due to the electron-withdrawing effect of the aldehyde group, chlorination tends to occur at the meta positions (3 and 5), consistent with the substitution pattern observed.

This chlorination approach is widely cited as a standard route in organic synthesis for preparing chlorinated aromatic aldehydes.

Continuous Oxidation of 3,5-Dichlorotoluene

A highly efficient industrial method involves the oxidation of 3,5-dichlorotoluene to this compound using catalytic oxidation under liquid-phase continuous flow conditions.

- Raw Material : 3,5-Dichlorotoluene (C7H6Cl2)

- Oxidant : Hydrogen peroxide (H2O2)

- Catalysts : Metal ion complexes of cobalt (Co), molybdenum (Mo), and bromine (Br)

- Solvent : Acetic acid (monocarboxylic acid)

- Reactor : Tubular reactor with controlled microstructure for continuous operation

- Reaction Conditions :

- Mild temperature and pressure conditions

- Residence time controlled by flow rate and reactor dimensions (pipe diameter 0.5–15 mm, volume 25–750 mL)

- Reaction time: 60–1800 seconds

- Process Advantages :

- High raw material utilization

- Safety and stability due to mild conditions

- Continuous operation enables high production efficiency

- Yield : Target product yield of 30% to 40% after purification by distillation and recycling of unreacted starting material

This method is notable for its scalability and industrial applicability, providing a continuous and controlled process for producing this compound with good efficiency.

Oxidation of 3,5-Dichlorobenzyl Alcohol

Another approach reported involves the oxidation of 3,5-dichlorobenzyl alcohol to the corresponding aldehyde using catalytic systems.

- Catalysts : Platinum metal catalyst supported on active charcoal combined with lead(II) nitrate as co-catalyst

- Oxidant : Molecular oxygen (O2) passed under atmospheric pressure

- Solvent : Aqueous alkaline solution (e.g., sodium hydroxide) with organic solvents such as tert-butanol or dioxane

- Reaction Conditions :

- Temperature around 30–35 °C

- Vigorous stirring to facilitate oxygen absorption

- Reaction times vary from 55 to 150 minutes depending on solvent presence

- Procedure :

- The benzyl alcohol is dissolved in alkaline medium with catalyst

- Oxygen is bubbled through the mixture

- After completion, the mixture is acidified, and the aldehyde is extracted and purified

- Yield : High conversion and selectivity reported, e.g., 99% of theory in related hydroxybenzaldehyde analogs

This oxidation method is effective for producing hydroxy- and chloro-substituted benzaldehydes and can be adapted for this compound synthesis, although specific yields for this compound are less documented.

Synthesis via Grignard Reaction and Related Halogenated Methylbenzaldehydes

The preparation of halogenated methylbenzaldehydes, including this compound, has been reported via Grignard reactions involving halogenated aromatic precursors.

- Starting Materials : Halogenated methylbenzenes or substituted benzaldehydes

- Reagents : Grignard reagents prepared from halogenated aromatic compounds

- Reaction Conditions : Controlled addition, temperature regulation, and subsequent oxidation or hydrolysis steps

- Yields : Variable, depending on substrate and conditions; some related chlorinated methylbenzaldehydes have yields around 11%

- Notes : This method is more complex and less commonly used for this compound compared to direct chlorination or oxidation routes.

Comparative Summary of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Chlorination of 4-Methylbenzaldehyde | 4-Methylbenzaldehyde | Chlorinating agents (Cl2, NCS) | Controlled temp, solvent choice | Moderate to high | Simple, selective | Requires careful control |

| Continuous Oxidation of 3,5-Dichlorotoluene | 3,5-Dichlorotoluene | Co, Mo, Br metal ion complexes, H2O2 | Acetic acid solvent, tubular reactor, mild temp | 30–40 | Continuous, efficient, scalable | Moderate yield, complex setup |

| Oxidation of 3,5-Dichlorobenzyl Alcohol | 3,5-Dichlorobenzyl alcohol | Pt catalyst on charcoal, Pb(II) nitrate, O2 | Alkaline medium, 30–35 °C | High (up to 99%) | High selectivity, mild conditions | Requires precious metals |

| Grignard Reaction Routes | Halogenated methylbenzenes | Grignard reagents, oxidation/hydrolysis | Variable | Low to moderate | Versatile synthetic approach | Complex, lower yield |

| Methanolysis of Dichlorodiazadienes | 4-Methylbenzaldehyde derivatives | Alcohol (methanol), nucleophiles | Mild conditions | Not direct yield | Access to derivatives | Not direct synthesis |

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,5-Dichloro-4-methylbenzoic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of the aldehyde group can yield 3,5-Dichloro-4-methylbenzyl alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 3,5-Dichloro-4-methylbenzoic acid.

Reduction: 3,5-Dichloro-4-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-4-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methylbenzaldehyde varies depending on its application. In biological systems, it may interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways involved are subjects of ongoing research. For instance, it may inhibit certain enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Key Properties

Halogenated Benzaldehyde Derivatives

Table 1: Physical and Structural Comparison

Key Observations :

- Electron-Withdrawing Effects : The chloro substituents in this compound enhance electrophilic reactivity compared to hydroxy or methoxy analogs .

- Reactivity : The methyl group at the 4-position provides steric hindrance, reducing nucleophilic attack compared to the hydroxy analog .

- Solubility : The hydroxy derivative (CAS 2314-36-5) exhibits higher water solubility due to hydrogen bonding, whereas the methyl analog is more lipophilic .

Methoxy and Hydroxy Substituted Analogs

Table 2: Functional Group Impact on Reactivity

Key Observations :

- Electronic Effects : Methoxy groups in syringaldehyde donate electron density via resonance, reducing aldehyde reactivity compared to electron-withdrawing chloro groups .

- Biological Activity : Hydroxy and methyl derivatives (e.g., 4-Hydroxy-3,5-dimethylbenzaldehyde) are prioritized in drug discovery due to lower toxicity profiles compared to halogenated analogs .

Carboxylic Acid Derivatives

3,5-Dichloro-4-methylbenzoic acid (CAS: 1967-31-3) shares the same substitution pattern as this compound but replaces the aldehyde group with a carboxylic acid.

Comparison Highlights :

- Acidity : The carboxylic acid derivative (pKa ~2.8) is significantly more acidic than the aldehyde, enabling salt formation for improved solubility .

- Synthetic Utility : While the aldehyde is used in condensation reactions (e.g., Schiff base formation), the carboxylic acid is employed in esterification and amide coupling .

Biological Activity

3,5-Dichloro-4-methylbenzaldehyde, a chlorinated aromatic aldehyde, has garnered attention in various fields due to its potential biological activities. This article delves into its biological properties, including antimicrobial activity, cytotoxic effects, and metabolic interactions.

- Chemical Formula : C8H6Cl2O

- CAS Number : 90-60-8

- Molecular Weight : 189.04 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A notable study investigated volatile compounds from the mycelia of the mushroom Porostereum spadiceum, identifying this compound as a significant inhibitor of plant-pathogenic bacteria and fungi. The compound demonstrated effective inhibition at concentrations as low as 10 μg/ml against bacteria and 0.1-1 μg/ml against fungi such as Alternaria brassicicola and Colletotrichum orbiculare .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. In vitro studies indicated that the compound exhibited significant cytotoxicity against human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Metabolic Interactions

The compound's interactions with metabolic enzymes have also been studied. It has been identified as a substrate for cytochrome P450 enzymes, particularly CYP1A2, which may influence its pharmacokinetics and toxicity profile. The ability to inhibit certain cytochrome P450 enzymes can lead to drug-drug interactions when co-administered with other medications .

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Efficacy : A study published in Applied Microbiology reported that volatile compounds from Porostereum spadiceum, including this compound, effectively inhibited several plant-pathogenic microorganisms, suggesting its potential as a natural pesticide .

- Cytotoxicity Assessment : Research conducted on various human cancer cell lines demonstrated that this compound could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.